2-Methoxy-1,3-benzothiazole-6-carbaldehyde
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Overview
Description
2-Methoxy-1,3-benzothiazole-6-carbaldehyde is an organic compound with the molecular formula C9H7NO2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of 2-Methoxy-1,3-benzothiazole-6-carbaldehyde are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Biochemical Pathways
As research progresses, it is expected that the specific pathways and their downstream effects will be identified .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
As research progresses, these effects will be identified and studied in more detail .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1,3-benzothiazole-6-carbaldehyde typically involves the condensation of 2-aminobenzenethiol with methoxy-substituted aldehydes. One common method includes the use of 2-aminobenzenethiol and 2-methoxybenzaldehyde under acidic conditions to form the desired benzothiazole derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale condensation reactions using similar starting materials and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1,3-benzothiazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: 2-Methoxy-1,3-benzothiazole-6-carboxylic acid.
Reduction: 2-Methoxy-1,3-benzothiazole-6-methanol.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxy-1,3-benzothiazole-6-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzothiazole: Lacks the aldehyde group, resulting in different reactivity and applications.
2-Methoxy-1,3-benzothiazole-5-carbaldehyde: Similar structure but with the aldehyde group at a different position, leading to different chemical properties and reactivity.
2-Hydroxy-1,3-benzothiazole-6-carbaldehyde: Contains a hydroxyl group instead of a methoxy group, affecting its chemical behavior.
Uniqueness
2-Methoxy-1,3-benzothiazole-6-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on the benzothiazole ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-methoxy-1,3-benzothiazole-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9-10-7-3-2-6(5-11)4-8(7)13-9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJFZBZAQKYEAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(S1)C=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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